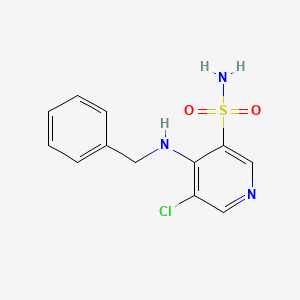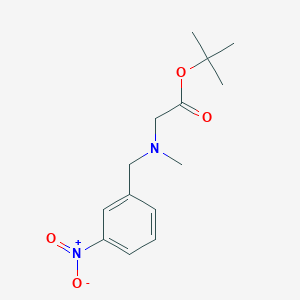
methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.
Formation of Intermediate: The aldehyde group of 2,5-difluorobenzaldehyde is reacted with the amino group of ®-3-amino-4-hydroxybutanoic acid to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitrile derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Methyl (3R)-3-amino-4-phenylbutanoate;hydrochloride: Lacks the fluorine atoms on the phenyl ring.
Methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoate;hydrochloride: Has fluorine atoms at different positions on the phenyl ring.
Methyl (3R)-3-amino-4-(2,5-dichlorophenyl)butanoate;hydrochloride: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets. This makes methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride unique compared to its analogs.
特性
分子式 |
C11H14ClF2NO2 |
|---|---|
分子量 |
265.68 g/mol |
IUPAC名 |
methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-16-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13;/h2-4,9H,5-6,14H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
PLDATDZMGWPHFA-SBSPUUFOSA-N |
異性体SMILES |
COC(=O)C[C@@H](CC1=C(C=CC(=C1)F)F)N.Cl |
正規SMILES |
COC(=O)CC(CC1=C(C=CC(=C1)F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B11819486.png)

![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)

![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)

![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)




![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)

